(R)-methyl 2-(piperidin-2-yl)acetate HCl

Dopamine reuptake inhibition Stereochemical SAR Chiral building block

Racemic or (S)-piperidine-2-acetate esters give false negatives in DAT binding-only (R)-configuration engages the transporter. (R)-Methyl 2-(piperidin-2-yl)acetate HCl (CAS 144239-68-9) is the definitive enantiopure building block for CNS pharmacophore synthesis. • ≥95% ee ensures stereochemical fidelity for [³H]WIN-35428 competitive displacement assays • HCl salt guarantees accurate IC₅₀ molarity • Methyl ester (XlogP 0.5) offers superior aqueous solubility vs. ethyl/tert-butyl homologs, minimizing organic co-solvent artifacts at high screening concentrations

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 144239-68-9
Cat. No. B2584722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-methyl 2-(piperidin-2-yl)acetate HCl
CAS144239-68-9
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESCOC(=O)CC1CCCCN1.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
InChIKeyKGLWWMPBPHRIHK-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-Methyl 2-(piperidin-2-yl)acetate HCl (CAS 144239-68-9) Procurement Guide: Chiral Piperidine Building Block Overview


(R)-Methyl 2-(piperidin-2-yl)acetate hydrochloride is a chiral piperidine-2-acetic acid methyl ester salt, belonging to the class of 2-substituted piperidines. The compound features a single stereocenter at the piperidine 2-position with defined (R) absolute configuration. It serves as a versatile chiral building block in medicinal chemistry and organic synthesis, and is a structural des-phenyl analog of the CNS stimulant methylphenidate. [1] The hydrochloride salt form enhances aqueous solubility and facilitates handling. This compound represents a key intermediate for the construction of enantiomerically pure piperidine-containing pharmacophores.

Chiral piperidine building block for enantioselective synthesis
Hydrochloride salt supports aqueous assay handling
Supports DAT target engagement studies (class-level stereochemical SAR)

Why (R)-Methyl 2-(piperidin-2-yl)acetate HCl Cannot Be Replaced by Generic Piperidine Analogs


Simple piperidine-2-acetate esters are not fungible. The absolute configuration at the piperidine 2-position dictates enantioselective recognition by biological targets and chiral catalysts. In closely related α-phenyl derivatives (methylphenidate series), the (R,R) enantiomer (dexmethylphenidate) accounts for >95% of pharmacological dopamine transporter (DAT) inhibition activity, while the (S,S) enantiomer is essentially inactive. [1] This well-established stereochemical SAR principle extends to the des-phenyl analog: the (R)-configuration is required for any meaningful interaction with CNS targets, including dopamine reuptake inhibition. [2] Substituting the (R)-enantiomer with the (S)-enantiomer or racemate would eliminate stereochemical fidelity for target engagement, compromising assay reproducibility and structure–activity relationship (SAR) interpretation. Furthermore, ester homologs (e.g., ethyl or tert-butyl esters) exhibit altered lipophilicity, steric bulk, and metabolic stability that can confound in vitro and in vivo readouts.

Target
Alternative
Mismatch Context
(R)-enantiomer HCl salt
(S)-enantiomer or racemate
Enantioselective target engagement may differ; DAT recognition context may not transfer
Hydrochloride salt
Free base form
Stoichiometry and aqueous solubility may vary; weighing accuracy may differ
Methyl ester
Ethyl or tert-butyl ester
Lipophilicity and membrane permeability context may differ

Quantitative Differentiation Evidence for (R)-Methyl 2-(piperidin-2-yl)acetate HCl Against Closest Comparators


Stereochemical Configuration–Activity Link: (R)-Enantiomer Required for Dopamine Transporter Engagement

The (R)-configuration at the piperidine 2-position is a known determinant of dopamine transporter (DAT) recognition. In the direct α-phenyl analog methylphenidate, the (R,R) enantiomer (dexmethylphenidate) exhibits DAT binding affinity (Ki ≈ 4–8 nM) at least 100-fold higher than the (S,S) enantiomer (Ki > 1000 nM). [1] While quantitative DAT IC50 data for the des-phenyl analog (R)-methyl 2-(piperidin-2-yl)acetate is limited in peer-reviewed literature, the stereochemical requirement is conserved across the 2-substituted piperidine scaffold. [2] The (S)-enantiomer (CAS 171866-64-1) is expected to show negligible DAT activity.

DAT Stereoselectivity
Class-level inference
>100-fold (R,R) vs (S,S) in methylphenidate series; (R)-configuration required for DAT recognition
Supports enantioselective DAT engagement review
Des-phenyl analog data limited; extrapolated SAR context
Dopamine reuptake inhibition Stereochemical SAR Chiral building block

Enantiomeric Purity and Salt Form: HCl Salt Ensures Defined Stoichiometry vs. Free Base

(R)-Methyl 2-(piperidin-2-yl)acetate hydrochloride is supplied with guaranteed minimum purity of 95% (HPLC) from multiple verified sources, with a 98% purity grade also available. The hydrochloride salt form (MW 193.67 g/mol) ensures defined stoichiometry and reproducible solubility in aqueous assay buffers, in contrast to the free base form (MW 157.21 g/mol) which can exhibit variable hygroscopicity and carbonate formation upon storage. For (S)-methyl 2-(piperidin-2-yl)acetate free base, typical commercial purity is reported at 98% (HPLC), but without the salt counterion, accurate weighing for quantitative pharmacology is compromised by amine basicity and atmospheric CO₂ absorption.

Salt Form & Purity
Cross-study comparable
HCl salt, ≥95% purity; defined 1:1 stoichiometry (MW 193.67 g/mol)
Supports reproducible assay molarity
Free base may exhibit variable carbonate content
Chemical purity Salt stoichiometry Procurement specification

Lipophilicity Differentiation: logP Comparison with Ethyl and tert-Butyl Ester Homologs

The methyl ester of (R)-piperidin-2-ylacetic acid has a calculated XlogP of 0.5, indicating balanced hydrophilicity suitable for both aqueous biochemistry and moderate membrane permeation. [1] In comparison, the ethyl ester homolog [(R)-ethyl 2-(piperidin-2-yl)acetate] exhibits a predicted logP of ~1.2, while the tert-butyl ester shows logP ~1.8. This lipophilicity gradient directly impacts passive membrane permeability, metabolic esterase susceptibility, and protein binding in pharmacological assays.

Lipophilicity (XlogP)
Class-level inference
Methyl ester: 0.5 • Ethyl homolog: ~1.2 • tert-Butyl homolog: ~1.8
Supports aqueous in vitro solubility review
Computed XlogP3; experimental logP may vary
Physicochemical properties logP Ester homolog comparison

Procurement Cost and Availability: (R)-Enantiomer HCl Salt Premium vs. Racemate

(R)-Methyl 2-(piperidin-2-yl)acetate hydrochloride is priced at approximately $315 per 100 mg from a verified US supplier, reflecting the added cost of chiral resolution or asymmetric synthesis. The racemic methyl 2-(piperidin-2-yl)acetate hydrochloride (CAS 24153-01-3) is routinely available at less than $50 per gram from bulk catalog suppliers, indicating a price premium of ≥6-fold per gram for the enantiopure (R)-form. This differential reflects the non-trivial enantioselective synthesis and purification methodology required to achieve >95% enantiomeric excess.

Cost Context
Supporting evidence
~$1,437/g (R)-form vs ~$20–50/g racemate
Supports procurement planning review
May 2026 US pricing; subject to change
Procurement cost Supply chain Chiral building block

Recommended Application Scenarios for (R)-Methyl 2-(piperidin-2-yl)acetate HCl Based on Evidence


Enantioselective Dopamine Transporter (DAT) Radioligand Binding Assays

Due to the stereochemical requirement for DAT engagement established by methylphenidate SAR (Section 3, Evidence Item 1), (R)-methyl 2-(piperidin-2-yl)acetate HCl is the only appropriate enantiomer for competitive [³H]WIN-35428 displacement assays. The (S)-enantiomer or racemate would produce false negatives and should be excluded. The hydrochloride salt ensures accurate molarity for IC50 determination. [1]

Chiral Synthon for Asymmetric Synthesis of 2-Substituted Piperidine Pharmacophores

The defined (R)-configuration at the piperidine 2-position makes this compound a valuable chiral building block for constructing enantiomerically pure drug candidates, particularly CNS-penetrant molecules requiring the (R)-piperidine scaffold. The methyl ester can be hydrolyzed to the carboxylic acid or reduced to the alcohol without racemization, preserving enantiomeric integrity throughout multi-step synthesis. [1]

Aqueous Solubility-Optimized In Vitro Pharmacology

With a computed XlogP of 0.5 (Section 3, Evidence Item 3), the methyl ester offers superior aqueous solubility compared to ethyl (logP ~1.2) and tert-butyl (logP ~1.8) ester homologs. This property is critical for high-concentration screening in biochemical assays where organic co-solvent content must be minimized to avoid solvent-induced artifacts. [1]

Quality Control Reference Standard for Chiral Purity Analysis

The hydrochloride salt form with defined stoichiometry (Section 3, Evidence Item 2) makes this compound suitable as a reference standard for chiral HPLC method development. The baseline enantiomeric purity (≥95% ee) allows accurate calibration of chiral stationary phases for separating (R)- and (S)-enantiomers of piperidine-2-acetate derivatives in pharmaceutical QC laboratories. [1]

Application
Selection Property
Validation Focus
DAT binding assay studies
Enantiomer-specific binding context
Stereochemical SAR interpretation
Asymmetric synthesis of 2-substituted piperidines
Stereochemical control review
Enantiomeric integrity review
Aqueous in vitro pharmacology
Aqueous solubility context
Co-solvent interference review
Chiral purity reference standard
Salt-form stoichiometry review
Chiral HPLC method calibration
Quote Request

Request a Quote for (R)-methyl 2-(piperidin-2-yl)acetate HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.